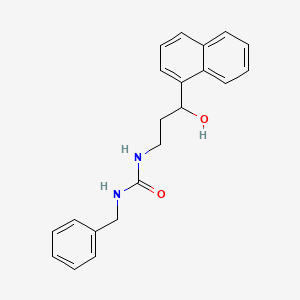

![molecular formula C18H20O3 B2654864 2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid CAS No. 260395-93-5](/img/structure/B2654864.png)

2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

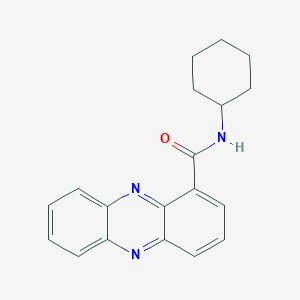

“2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C18H20O3 . It is related to the family of phenoxy compounds, which have been developed as commercially important herbicides .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a phenyl ring via a methylene (CH2) bridge. The phenyl ring is further substituted with an isopropyl group and a methyl group .Scientific Research Applications

Environmental Purification

The research into phenoxyacetic and benzoic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights the potential application of certain benzoic acid derivatives in environmental purification. A study conducted by Ghoshdastidar and Tong (2013) demonstrated the efficacy of membrane bioreactor (MBR) technology in degrading toxic phenoxyacetic and benzoic acid herbicides from water sources. This suggests that derivatives of benzoic acid, including 2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid, could be explored for their potential in enhancing the degradation of hazardous substances in environmental settings (Ghoshdastidar & Tong, 2013).

Liquid Crystal Technology

Benzoic acid derivatives are also integral in the development of liquid-crystal technologies. Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative which, when complexed with dipyridyl compounds, exhibited liquid crystal phases. Such materials are crucial for the advancement of display technologies and sensors. This research indicates that this compound could contribute to novel liquid crystal compounds with unique electro-optical properties (Kishikawa et al., 2008).

Analytical Chemistry

In analytical chemistry, benzoic acid derivatives are utilized for the detection and quantification of substances in complex mixtures. Memon, Bhanger, and Khuhawer (2005) developed a micellar liquid chromatography method for analyzing benzoic acid and its esters in cosmetics and food samples, showcasing the role of benzoic acid derivatives in enhancing analytical methodologies for quality control and safety assessment (Memon et al., 2005).

Pharmaceutical Intermediates

The synthesis and application of benzoic acid derivatives as pharmaceutical intermediates offer a pathway to developing new drugs. Lomov (2019) described the synthesis of a benzoic acid derivative as an intermediate in the preparation of cardiotonic drugs, illustrating the importance of these compounds in the synthesis of therapeutic agents (Lomov, 2019).

Antipyretic Activity

Research into the pharmacological activities of benzoic acid derivatives has identified potential antipyretic (fever-reducing) applications. Molisho (2015) synthesized 2-hydroxy-5-nitro benzoic acid from acetylsalicylic acid (aspirin) and evaluated its antipyretic activity, suggesting that modifications of the benzoic acid structure could lead to enhanced medicinal properties (Molisho, 2015).

properties

IUPAC Name |

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-12(2)15-9-8-13(3)10-17(15)21-11-14-6-4-5-7-16(14)18(19)20/h4-10,12H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMSHKDYNAUXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

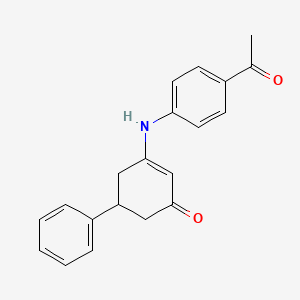

![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone](/img/structure/B2654784.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)

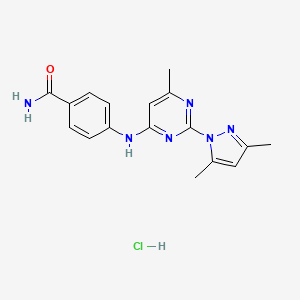

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)

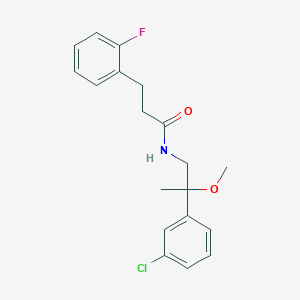

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2654802.png)